Colibactin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Colibactin is a genotoxic metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae. It is a polyketide peptide that can form interstrand crosslinks in DNA, leading to mutations that are believed to contribute to the development and progression of colorectal cancer . This compound is produced by bacterial strains containing a polyketide synthase genomic island or clb biosynthetic gene cluster .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of colibactin involves a complex assembly line of polyketide synthases and non-ribosomal peptide synthetases. The process begins with the formation of precolibactins, which are then modified through various enzymatic steps to produce mature this compound . The key enzymes involved include polyketide synthases, non-ribosomal peptide synthetases, and tailoring enzymes that introduce specific functional groups .

Industrial Production Methods: Industrial production of this compound is challenging due to its instability and low yield. Current methods focus on optimizing the expression of the clb gene cluster in bacterial cultures and improving the extraction and purification processes . Advances in synthetic biology and metabolic engineering are being explored to enhance the production of this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Colibactin undergoes several types of chemical reactions, including:

Alkylation: this compound forms DNA interstrand cross-links by alkylating adenine moieties on opposing DNA strands.

Cyclization: The biosynthesis of this compound involves cyclization reactions that form its characteristic spiro-cyclopropane ring.

Common Reagents and Conditions: The biosynthesis of this compound requires specific cofactors and conditions, including:

S-adenosylmethionine: Used in the formation of the spiro-cyclopropane ring.

Copper(II) ions: Essential for certain enzymatic steps in the biosynthesis.

Major Products: The major product of this compound biosynthesis is the mature this compound molecule, which exhibits genotoxic activity by forming DNA cross-links .

Scientific Research Applications

Colibactin has several scientific research applications, including:

Cancer Research: this compound is studied for its role in colorectal cancer development and progression.

Microbiome Studies: this compound-producing bacteria are used to study the interactions between the microbiome and the host, particularly in the context of gut health and disease.

Drug Development: Insights into the biosynthesis and mechanism of action of this compound are being used to develop novel therapeutic agents that target bacterial genotoxins.

Mechanism of Action

Colibactin exerts its effects by forming DNA interstrand cross-links, which lead to DNA damage and mutations . The molecular targets of this compound include adenine moieties on opposing DNA strands . The formation of DNA cross-links activates the SOS signaling pathway, leading to prophage induction and modulation of virulence genes in pathogenic bacteria .

Comparison with Similar Compounds

Colibactin is unique among bacterial genotoxins due to its complex biosynthesis and potent genotoxic activity. Similar compounds include:

Cyclomodulins: Another class of bacterial genotoxins that induce DNA damage and contribute to cancer development.

4-Ethylphenylsulfate: A microbiome-derived molecule implicated in diseases such as autism.

This compound stands out due to its specific mechanism of forming DNA interstrand cross-links and its role in colorectal cancer .

Biological Activity

Colibactin is a secondary metabolite produced by certain strains of Escherichia coli (E. coli), particularly those harboring the polyketide synthase (pks) gene cluster. This compound has garnered significant attention due to its potential role in promoting carcinogenesis, particularly in the context of colorectal cancer. Understanding the biological activity of this compound involves examining its biosynthesis, mechanisms of action, and effects on host cells.

Biosynthesis of this compound

This compound is synthesized through a complex biochemical pathway involving multiple enzymes encoded by the clb gene cluster. Key components of this pathway include:

- Polyketide Synthases (PKS) : These enzymes catalyze the assembly of this compound from simple precursors.

- Non-Ribosomal Peptide Synthetases (NRPS) : These play a crucial role in modifying the this compound structure during biosynthesis.

- ClbP Peptidase : This enzyme activates this compound by cleaving it into its active form.

Recent studies have elucidated that the biosynthesis of this compound requires specific environmental conditions and cellular interactions, particularly between pks+ E. coli and host epithelial cells .

This compound exerts its biological effects primarily through DNA damage in host cells, which can lead to genotoxicity and potentially tumorigenesis. The mechanisms include:

- DNA Cross-Linking : this compound induces interstrand cross-links (ICLs) in DNA, which obstruct replication and transcription processes. This activation triggers cellular stress responses, including ATR signaling pathways .

- Cell Cycle Arrest : Exposure to this compound has been shown to halt the cell cycle before mitosis, leading to apoptosis if DNA repair mechanisms fail .

- Prophage Induction : this compound can also induce lytic development in bacteria containing prophages, influencing microbial community dynamics .

Biological Activity and Effects on Host Cells

This compound's interaction with host cells has been extensively studied, revealing several critical findings:

- Induction of DNA Damage : In vitro studies demonstrated that this compound-producing E. coli strains could cleave double-stranded DNA in human colon epithelial cells, leading to increased mutation rates and potential oncogenic transformations .

- Inflammatory Responses : The presence of this compound can activate inflammatory pathways, contributing to a tumor-promoting microenvironment in the gut .

- Impact on Gut Microbiota : this compound influences the composition and behavior of gut microbiota, which may further modulate cancer risk through various mechanisms including immune modulation .

Case Study 1: this compound and Colorectal Cancer

A study conducted on patients with colorectal cancer found that those harboring pks+ E. coli strains had significantly higher levels of this compound-related DNA damage markers compared to controls. This suggests a direct correlation between this compound production and increased cancer risk.

Case Study 2: Animal Models

In murine models, administration of pks+ E. coli led to the development of tumors in the colon after a prolonged period. The tumors exhibited high levels of DNA damage consistent with this compound exposure, confirming its role as a potential carcinogen .

Data Summary

| Feature | Description |

|---|---|

| Compound | This compound |

| Produced by | pks+ E. coli |

| Mechanism | Induces DNA cross-links; activates ATR signaling; causes cell cycle arrest |

| Biological Effects | Genotoxicity; promotes inflammation; alters gut microbiota |

| Associated Risks | Increased risk for colorectal cancer |

Properties

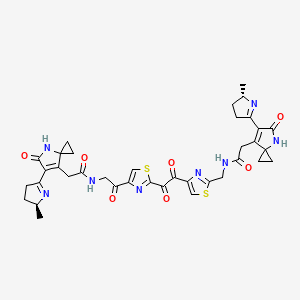

Molecular Formula |

C37H38N8O7S2 |

|---|---|

Molecular Weight |

770.9 g/mol |

IUPAC Name |

2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide |

InChI |

InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1 |

InChI Key |

ZWKHDAZPVITMAI-ROUUACIJSA-N |

Isomeric SMILES |

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C |

Canonical SMILES |

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.